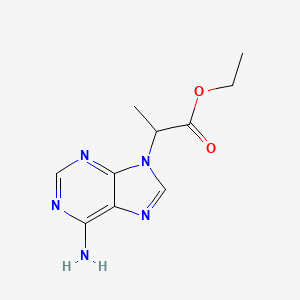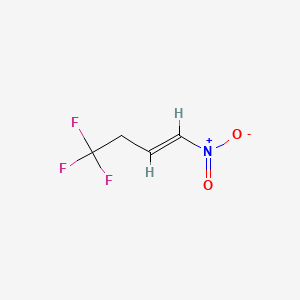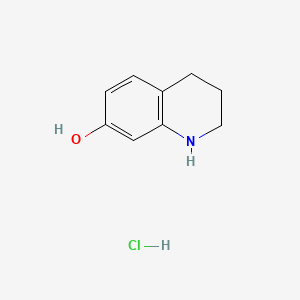
1,2,3,4-Tetrahydroquinolin-7-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound has a molecular formula of C9H12ClNO and is characterized by its unique structure, which includes a tetrahydroquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroquinolin-7-olhydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroquinolin-7-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroquinolin-7-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for neurodegenerative diseases and other medical conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroquinolin-7-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another member of the tetrahydroquinoline family with similar biological activities.
2,3-Dihydro-4(1H)-quinolinone: A related compound with distinct chemical properties and applications.
4(1H)-Quinolinone: Known for its use in medicinal chemistry and drug development.
Uniqueness
1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is unique due to its specific structure and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
2803855-53-8 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10-11H,1-2,5H2;1H |
InChI-Schlüssel |
NAJDCVNEJINVEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)O)NC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


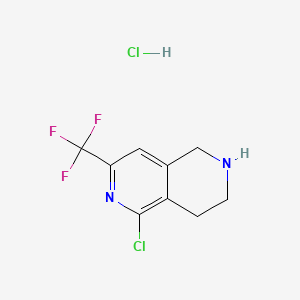
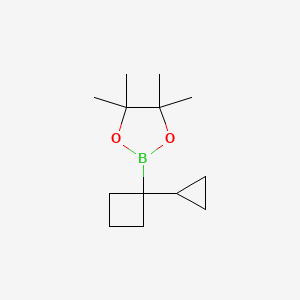
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
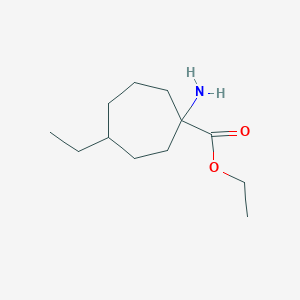
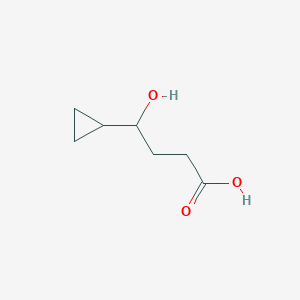
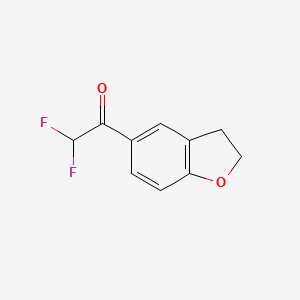

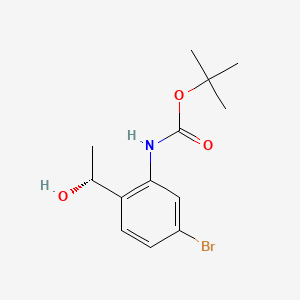
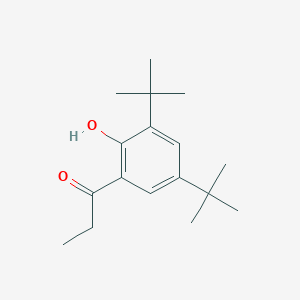
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
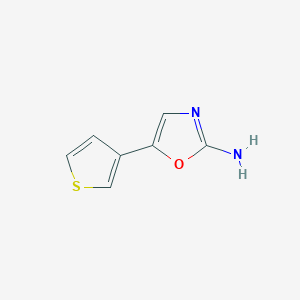
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
